Cas no 1246819-10-2 (N-Methyl Trimetazidine-d8 Dihydrochloride)

N-Methyl Trimetazidine-d8 Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- N-Methyl Trimetazidine-d8 Dihydrochloride
- 2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
-
- インチ: 1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2
- InChIKey: SQQDLCAQLUXIPC-UFBJYANTSA-N
- ほほえんだ: N1(C)C([2H])([2H])C([2H])([2H])N(CC2=CC=C(OC)C(OC)=C2OC)C([2H])([2H])C1([2H])[2H]
N-Methyl Trimetazidine-d8 Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | M331042-1mg |
N-Methyl Trimetazidine-d8 Dihydrochloride |
1246819-10-2 | 1mg |
¥2100.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-81772-1mg |
N-Methyl Trimetazidine-d8 Dihydrochloride |
1246819-10-2 | 1mg |
¥1610.00 | 2023-09-15 | ||
TRC | M331042-10mg |
N-Methyl Trimetazidine-d8 Dihydrochloride |
1246819-10-2 | 10mg |
$ 1877.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CS-T-81772-10mg |
N-Methyl Trimetazidine-d8 Dihydrochloride |
1246819-10-2 | 10mg |
¥12680.00 | 2023-09-15 | ||
TRC | M331042-1mg |
N-Methyl Trimetazidine-d8 Dihydrochloride |
1246819-10-2 | 1mg |
$ 242.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | M331042-10mg |
N-Methyl Trimetazidine-d8 Dihydrochloride |
1246819-10-2 | 10mg |
¥16800.00 | 2023-09-15 |
N-Methyl Trimetazidine-d8 Dihydrochloride 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
N-Methyl Trimetazidine-d8 Dihydrochlorideに関する追加情報
N-Methyl Trimetazidine-d8 Dihydrochloride: A Comprehensive Overview
The compound with CAS No. 1246819-10-2, known as N-Methyl Trimetazidine-d8 Dihydrochloride, has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of trimetazidine, a well-known drug used in the treatment of cardiovascular diseases. The d8 designation indicates that this compound contains eight deuterium atoms, which are heavier isotopes of hydrogen. This modification can significantly alter the compound's physical and chemical properties, making it a valuable tool in various research and therapeutic contexts.
N-Methyl Trimetazidine-d8 Dihydrochloride is synthesized through a series of intricate chemical reactions that involve the incorporation of deuterium atoms into the trimetazidine backbone. The synthesis process is highly controlled to ensure the precise placement of deuterium atoms, which is critical for maintaining the compound's stability and bioactivity. Recent advancements in isotopic labeling techniques have made it possible to produce this compound with high purity and consistency, making it suitable for use in preclinical studies and potentially in clinical trials.
One of the most promising applications of N-Methyl Trimetazidine-d8 Dihydrochloride lies in its use as a tracer in metabolic studies. The incorporation of deuterium atoms allows researchers to track the compound's fate within biological systems using advanced analytical techniques such as mass spectrometry. This capability has been instrumental in understanding the pharmacokinetics and pharmacodynamics of trimetazidine derivatives, providing valuable insights into their therapeutic potential.
Recent studies have also explored the use of N-Methyl Trimetazidine-d8 Dihydrochloride in the development of new drug delivery systems. Its unique isotopic composition enables researchers to design targeted delivery mechanisms that enhance drug efficacy while minimizing side effects. For instance, studies published in *Journal of Controlled Release* have demonstrated how this compound can be encapsulated within nanocarriers to improve its bioavailability and reduce systemic toxicity.
In addition to its therapeutic applications, N-Methyl Trimetazidine-d8 Dihydrochloride has found utility in diagnostic imaging. The deuterium atoms within the molecule can be exploited for positron emission tomography (PET) imaging, allowing researchers to visualize drug distribution and metabolism in real-time. This application has significant implications for personalized medicine, where treatment plans can be tailored based on individual patient responses.
The synthesis and characterization of N-Methyl Trimetazidine-d8 Dihydrochloride have been extensively documented in recent scientific literature. For example, a study published in *Organic Process Research & Development* detailed a novel method for synthesizing this compound with high yield and purity. The authors highlighted the importance of optimizing reaction conditions to ensure the selective incorporation of deuterium atoms without compromising the integrity of the trimetazidine structure.
Furthermore, researchers have investigated the stability and degradation pathways of N-Methyl Trimetazidine-d8 Dihydrochloride under various environmental conditions. Understanding these processes is crucial for ensuring the long-term stability of the compound during storage and transportation. Studies conducted at leading pharmaceutical research institutions have revealed that this compound exhibits excellent stability under standard storage conditions, making it suitable for large-scale production and distribution.
The application of N-Methyl Trimetazidine-d8 Dihydrochloride extends beyond pharmacology into areas such as materials science and biotechnology. For instance, its isotopic composition makes it a valuable tool for studying enzyme kinetics and protein interactions at a molecular level. Researchers at *Nature Communications* have utilized this compound to investigate novel enzyme inhibitors, demonstrating its versatility across multiple scientific disciplines.
In conclusion, N-Methyl Trimetazidine-d8 Dihydrochloride (CAS No. 1246819-10-2) represents a cutting-edge advancement in medicinal chemistry with wide-ranging applications across various fields. Its unique isotopic composition, combined with advancements in synthesis and characterization techniques, positions it as a valuable asset for both research and therapeutic development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern medicine.
1246819-10-2 (N-Methyl Trimetazidine-d8 Dihydrochloride) 関連製品
- 1806728-69-7(4-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)
- 1806277-42-8(Ethyl 4-cyano-2-nitro-5-(trifluoromethoxy)phenylacetate)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 1260220-48-1(tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate)
- 2228483-90-5(4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal)
- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 2228273-57-0(1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)
- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)
- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)
- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)